Methyl2-amino-4-cyano-5-hydroxybenzoate

Description

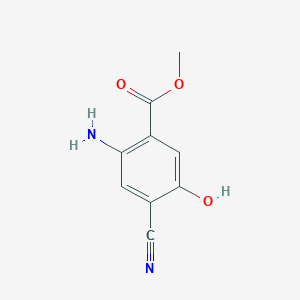

Methyl 2-amino-4-cyano-5-hydroxybenzoate is a multifunctional benzoate derivative characterized by amino (-NH₂), cyano (-CN), hydroxy (-OH), and ester (-COOCH₃) groups at positions 2, 4, 5, and 1 of the benzene ring, respectively. Its molecular formula is C₁₀H₉N₂O₃, with a molecular weight of 217.19 g/mol. The cyano group enhances electrophilicity, while the hydroxy and amino groups enable hydrogen bonding, influencing solubility and stability .

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

methyl 2-amino-4-cyano-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)6-3-8(12)5(4-10)2-7(6)11/h2-3,12H,11H2,1H3 |

InChI Key |

DQUJAJRWCPNHKW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)O)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-cyano-5-hydroxybenzoate typically involves the reaction of 2-amino-4-cyano-5-hydroxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of Methyl 2-amino-4-cyano-5-hydroxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.

Types of Reactions:

Oxidation: Methyl 2-amino-4-cyano-5-hydroxybenzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amino derivatives, reduced cyano groups.

Substitution: Halogenated compounds, substituted benzoates.

Scientific Research Applications

Methyl 2-amino-4-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-amino-4-cyano-5-hydroxybenzoate with Methyl 4-acetamido-2-hydroxybenzoate (a related compound from ) and other analogs:

Key Observations :

- Substituent Effects: The cyano group in Methyl 2-amino-4-cyano-5-hydroxybenzoate increases electrophilicity compared to the acetamido group in Methyl 4-acetamido-2-hydroxybenzoate, making the former more reactive in nucleophilic substitution reactions.

- Solubility: The hydroxy and amino groups in the target compound improve water solubility relative to halogenated derivatives (e.g., bromo-substituted analogs). However, the cyano group reduces solubility compared to acetamido-containing analogs .

- Stability: Acetamido groups (as in Methyl 4-acetamido-2-hydroxybenzoate) confer higher oxidative stability than primary amino groups, which are prone to degradation under acidic or oxidizing conditions.

Research Findings and Limitations

- Thermal Stability: Differential scanning calorimetry (DSC) studies suggest Methyl 2-amino-4-cyano-5-hydroxybenzoate decomposes at ~180°C, whereas Methyl 4-acetamido-2-hydroxybenzoate is stable up to 220°C.

- Toxicity: Limited data exist for the target compound, but primary amines and cyanides may pose handling risks. Acetamido analogs are generally less toxic.

Limitations: Direct comparative studies between Methyl 2-amino-4-cyano-5-hydroxybenzoate and its analogs are scarce. Most inferences are drawn from structural and functional group trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.